N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines an imidazo[2,1-b][1,3]thiazole moiety with a pyrimidine carboxamide group. The presence of these functional groups endows the compound with a range of biological activities, making it a promising candidate for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide typically involves multi-step reactions that include the formation of the imidazo[2,1-b][1,3]thiazole core followed by its coupling with the pyrimidine carboxamide. One common synthetic route involves the use of CuI-catalyzed Ullmann cross-coupling reactions, which are known for their efficiency in forming carbon-nitrogen bonds . Additionally, FeCl3-catalyzed intermolecular S-arylation followed by in situ acidic intramolecular condensation has been employed to construct the imidazo[2,1-b][1,3]thiazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, disrupting their normal function and leading to cellular apoptosis . Additionally, it can inhibit key enzymes involved in cell proliferation and survival, making it a potent anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzothiazoles: These compounds are known for their antimicrobial and anticancer properties and have a similar heterocyclic structure.
Imidazo[2,1-b][1,3]thiazoles: These compounds are structurally related and exhibit a range of biological activities, including anticancer and antiviral properties.
Uniqueness
N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4,6-dimethylpyrimidine-2-carboxamide stands out due to its unique combination of imidazo[2,1-b][1,3]thiazole and pyrimidine carboxamide moieties, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4,6-dimethylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-11-8-12(2)20-16(19-11)17(24)21-14-5-3-4-13(9-14)15-10-23-6-7-25-18(23)22-15/h3-10H,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMCDQXUGSSRJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.